(1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine

Description

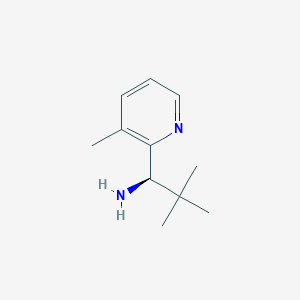

(1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is a chiral amine derivative featuring a 2-pyridyl substituent with a methyl group at the 3-position and a branched propylamine backbone (2,2-dimethyl substitution). The (1R)-stereochemistry distinguishes it from its enantiomer, (1S)-2-methyl-1-(3-methyl(2-pyridyl))propylamine hydrochloride, which is documented in pharmaceutical contexts . This compound’s structure combines aromatic pyridine motifs with a sterically hindered amine, making it relevant for studies in medicinal chemistry and chiral catalysis.

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(1R)-2,2-dimethyl-1-(3-methylpyridin-2-yl)propan-1-amine |

InChI |

InChI=1S/C11H18N2/c1-8-6-5-7-13-9(8)10(12)11(2,3)4/h5-7,10H,12H2,1-4H3/t10-/m0/s1 |

InChI Key |

YYCWWTRKRRLKER-JTQLQIEISA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@@H](C(C)(C)C)N |

Canonical SMILES |

CC1=C(N=CC=C1)C(C(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as alkyl halides, aryl halides, and other electrophiles.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

Research has indicated that derivatives of this compound exhibit pharmacological properties that can be harnessed for therapeutic purposes. For instance:

- Anti-inflammatory Effects : Compounds related to (1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine have shown efficacy in treating inflammation-related diseases by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .

- Cancer Treatment : The compound's derivatives have been investigated for their potential in targeting specific cancer pathways, particularly involving the Raf kinase signaling pathway implicated in various cancers .

Case Study: BACE1 Inhibitors

A notable application of this compound is in the development of β-secretase (BACE1) inhibitors for Alzheimer's disease. Studies have demonstrated that modifications to the compound enhance its potency and selectivity while maintaining favorable pharmacokinetic properties .

Asymmetric Catalysis

The compound has been explored as a ligand in asymmetric catalysis. Its chiral nature allows it to influence the stereochemical outcomes of reactions, promoting the formation of specific enantiomers. This application is crucial in synthesizing pharmaceuticals where stereochemistry plays a vital role in efficacy .

Data Table: Catalytic Performance

| Ligand Used | Reaction Type | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| This compound | Aldol Reaction | 76% ee | |

| (1R)-2-Methyl-1-(4-methyl(3-pyridyl))propylamine | Michael Addition | 82% ee |

Polymeric Applications

In material science, the compound has been incorporated into polymer formulations for cosmetic applications. Its properties enhance the stability and efficacy of topical formulations, making it a valuable ingredient in skincare products.

Case Study: Cosmetic Formulation

A study evaluated the incorporation of this compound into emulsion systems. Results indicated improved skin hydration and reduced irritation compared to traditional formulations .

Mechanism of Action

The mechanism of action of (1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pheniramine Maleate

Structure : N,N-Dimethyl-3-phenyl-3-(2-pyridyl)propylamine hydrogen maleate .

Key Differences :

- Substituents : Pheniramine has a 3-phenyl group and a 2-pyridyl group on the propylamine backbone, whereas the target compound replaces the phenyl group with a 3-methyl-2-pyridyl moiety.

- Biological Activity : Pheniramine is a first-generation antihistamine, suggesting that the pyridyl and aromatic groups are critical for H1 receptor antagonism. The absence of a phenyl group in the target compound may alter receptor binding affinity or selectivity.

- Steric Effects : The 2,2-dimethyl substitution in the target compound introduces greater steric hindrance compared to Pheniramine’s linear propylamine chain.

(1S)-2-Methyl-1-(3-methyl(2-pyridyl))propylamine Hydrochloride

Structure : Enantiomer of the target compound, with (1S)-configuration .

Key Differences :

- Stereochemistry : The (1R)-configuration may confer distinct pharmacokinetic or pharmacodynamic properties. For example, enantiomers often exhibit differences in metabolic stability, receptor binding, or toxicity.

- Salt Form : The hydrochloride salt form enhances solubility, a common modification for pharmaceutical applications.

2-Methyl-1-(3-pyridyl)-1-propylamine

Structure : Features a 3-pyridyl group instead of 3-methyl-2-pyridyl and lacks the 2,2-dimethyl substitution .

Key Differences :

- Pyridyl Substitution : The 3-pyridyl group alters electronic and steric interactions compared to the 3-methyl-2-pyridyl group.

[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine

Structure : Contains a 4-bromophenyl group and a 2-pyridyl group on the propylamine backbone .

Key Differences :

- Aromatic Diversity : The bromophenyl group introduces halogenated aromatic interactions, which are absent in the target compound.

- Biological Implications : Halogenation often enhances lipophilicity and bioavailability, suggesting divergent applications in drug design.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Steric Effects : The 2,2-dimethyl substitution in the target compound reduces conformational flexibility, which could enhance binding specificity in chiral environments (e.g., enzyme active sites) .

- Chiral Recognition : The (1R)-enantiomer’s activity may differ significantly from its (1S)-counterpart, as seen in other chiral amines like cetirizine and levocetirizine .

- Pharmacological Potential: Structural analogs like Pheniramine demonstrate that pyridyl-propylamine scaffolds are viable for CNS or antihistamine applications. However, the target compound’s unique substituents may redirect its utility toward niche targets (e.g., monoamine transporters or kinases) .

Biological Activity

(1R)-2,2-Dimethyl-1-(3-methyl(2-pyridyl))propylamine is a chiral organic compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. The presence of a pyridine ring and a dimethylated propylamine chain suggests various interactions with biological systems, which may influence its therapeutic applications.

Structural Characteristics

The compound's structure can be broken down as follows:

- Chirality : The presence of a chiral center at the first carbon of the propylamine chain.

- Pyridine Ring : Substituted with a methyl group at the 3-position, which is critical for its biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Chirality | (1R) configuration |

| Functional Groups | Dimethylamine and pyridine moiety |

Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Neurotransmission Modulation : The compound's structure suggests potential interactions with neurotransmitter systems, which could affect mood and cognitive functions.

- Ligand Properties : It has been studied for its role as a ligand in asymmetric catalysis, influencing reaction pathways and selectivity in synthetic organic chemistry.

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

- Study on Neurotransmitter Interactions :

- Ligand Efficiency in Catalysis :

- Cytotoxicity Testing :

Pharmacological Implications

The unique structural characteristics of this compound may lead to distinct pharmacological properties:

- Therapeutic Applications : Potential uses in treating neurodegenerative diseases or as anti-cancer agents due to their ability to interact with specific biological targets.

- Drug Development : The compound's properties make it a candidate for further research in drug design and development, particularly for conditions related to neurotransmission and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.